Cefuzonam is classified under the category of beta-lactam antibiotics, which includes penicillins and cephalosporins. Its chemical structure allows it to interact with penicillin-binding proteins, crucial for bacterial cell wall integrity. The IUPAC name for cefuzonam sodium is sodium (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[(1,2,3-thiadiazol-4-yl)methyl]ceph-4-enoic acid .
The synthesis of cefuzonam involves several steps, primarily utilizing 7-aminocephalosporanic acid as a starting material. A notable method includes a microwave-assisted one-pot reaction that enhances efficiency and yield. The process can be summarized as follows:
This method has demonstrated high yields (up to 99.2%) and purity exceeding 99.9%, indicating its effectiveness in producing cefuzonam efficiently .
Cefuzonam sodium has the molecular formula with a molar mass of approximately 513.59 g/mol . Its structure features a beta-lactam ring characteristic of cephalosporins, along with various functional groups that contribute to its antibacterial properties.
Cefuzonam can undergo several chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions can yield various derivatives that may exhibit different antibacterial properties, enhancing its therapeutic applications .
Cefuzonam exerts its antibacterial effect by binding to penicillin-binding proteins located in the bacterial cell wall. This interaction inhibits the transpeptidation step of peptidoglycan synthesis, which is critical for maintaining cell wall integrity.
Cefuzonam sodium appears as a yellow crystalline powder that is odorless or slightly odorous. It is soluble in methanol and water but only slightly soluble in ethanol .
Acute toxicity studies indicate that cefuzonam has an LD50 greater than 4000 mg/kg in various animal models, suggesting a relatively low toxicity profile when administered appropriately .
Cefuzonam is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for:
Additionally, ongoing research explores its potential use in combination therapies to combat antibiotic resistance among pathogenic bacteria .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3